Dalpanol

Description

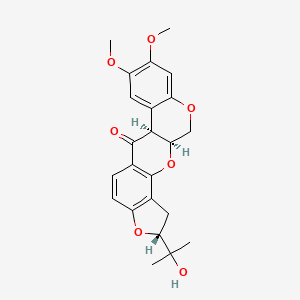

Structure

3D Structure

Properties

CAS No. |

30462-22-7 |

|---|---|

Molecular Formula |

C23H24O7 |

Molecular Weight |

412.4 g/mol |

IUPAC Name |

(1S,6R,13S)-6-(2-hydroxypropan-2-yl)-16,17-dimethoxy-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaen-12-one |

InChI |

InChI=1S/C23H24O7/c1-23(2,25)19-8-13-14(29-19)6-5-11-21(24)20-12-7-16(26-3)17(27-4)9-15(12)28-10-18(20)30-22(11)13/h5-7,9,18-20,25H,8,10H2,1-4H3/t18-,19-,20+/m1/s1 |

InChI Key |

UJRXJHPYROZVGI-AQNXPRMDSA-N |

SMILES |

CC(C)(C1CC2=C(O1)C=CC3=C2OC4COC5=CC(=C(C=C5C4C3=O)OC)OC)O |

Isomeric SMILES |

CC(C)([C@H]1CC2=C(O1)C=CC3=C2O[C@@H]4COC5=CC(=C(C=C5[C@@H]4C3=O)OC)OC)O |

Canonical SMILES |

CC(C)(C1CC2=C(O1)C=CC3=C2OC4COC5=CC(=C(C=C5C4C3=O)OC)OC)O |

Synonyms |

dalpanol |

Origin of Product |

United States |

Synthetic Methodologies for Dalpanol and Its Analogues

Total Synthesis Approaches to Dalpanol

Total synthesis aims to construct the target molecule from simple, commercially available precursors. Several total synthesis routes towards this compound and related rotenoids have been reported, often focusing on the stereocontrolled construction of the fused ring system and the introduction of the characteristic E-ring with the isopentenyl-derived side chain. titech.ac.jprsc.orgrsc.orgnih.gov

Retrosynthetic Strategies for the this compound Core

Retrosynthetic analysis of this compound typically involves disconnecting key bonds to arrive at simpler building blocks. reddit.com Strategies often focus on the formation of the central chromanone and dihydrofuran rings. One approach involves the reaction of a 2'-hydroxyisoflavone with a one-carbon unit, followed by rearrangement and cyclization to form the rotenoid skeleton. rsc.org Another strategy involves the construction of the chiral benzofuranyl unit and subsequent cyclizations to form the fused ring systems. rsc.org

Stereocontrolled Approaches in this compound Synthesis

Given the multiple stereocenters in this compound, achieving stereocontrol is crucial for synthesizing the naturally occurring enantiomer. Stereocontrolled total syntheses of (-)-Dalpanol have been achieved using strategies that feature stereospecific transformations. titech.ac.jpnih.govthieme-connect.comscilit.comresearchgate.netacs.org One notable approach involves a group-selective, stereospecific 1,2-shift of an epoxy alcohol and sequential SNAr cyclizations to construct the furanyl and pyranyl rings with the correct stereochemistry. nih.govthieme-connect.com

Key Intermediates and Reaction Pathways in this compound Construction

The synthesis of this compound involves several key intermediates and reaction pathways. A crucial step in some syntheses is the formation of the rotenoid core structure, often involving cyclization reactions. researchgate.net In one reported synthesis, a key intermediate is synthesized via lithiation of arenes followed by addition to a Weinreb amide and a ketone. thieme-connect.com A highly selective 1,2-aryl shift mediated by a Lewis acid, such as BF₃·OEt₂, is then employed to generate a key intermediate for the construction of the fused ring system. thieme-connect.comacs.org Subsequent steps involve cyclizations, often through SNAr reactions, to form the characteristic rings of this compound. titech.ac.jpnih.govthieme-connect.com

Another synthetic approach involves the epoxidation of rot-2'-enonic acid, which is considered a likely biosynthetic precursor to this compound in some plants. rsc.orgpsu.eduresearchgate.net This epoxidation and subsequent conversion constitutes a formal total synthesis of (-)-Dalpanol. rsc.orgresearchgate.net

Data Table: Key Intermediates and Reactions in a Total Synthesis of (-)-Dalpanol thieme-connect.com

| Intermediate/Starting Material | Reaction Conditions | Product/Transformation | Yield (%) |

| Arene A + Weinreb amide B | n-BuLi, Et₂O, -78 °C | Coupled product | 90 |

| Arene D + Ketone C | s-BuLi, Et₂O–TMDA (10:1), -78 to -30 °C | Coupled product | 89 |

| Intermediate E | 1. BF₃·OEt₂ (20 mol%), CH₂Cl₂, 0 °C; 2. NaBH₄, MeOH | Key intermediate F (via 1,2-aryl shift) | Not specified (3 steps) |

| Intermediate F | AlCl₃, LiAlH₄, Et₂O, 0 °C, then G | Cyclized product | 33 |

| Cyclized product | NaH, 15-crown-5, PhMe–DMPU (9:1), 80 °C | This compound core | 79 |

Semisynthetic Routes to this compound Derivatives and Related Rotenoids

Semisynthesis involves using naturally occurring compounds as starting materials for the synthesis of related derivatives or analogues. This compound itself can be a starting material for the synthesis of other rotenoids, such as rotenone (B1679576), through a simple dehydration reaction. wits.ac.za This highlights the close structural relationship and potential for interconversion within the rotenoid family. Semisynthetic approaches can also be used to introduce modifications to the this compound structure, leading to novel derivatives with potentially altered properties. acs.org

Chemoenzymatic Synthesis and Biocatalytic Modifications of this compound Precursors

Chemoenzymatic synthesis combines chemical and enzymatic transformations to leverage the selectivity and efficiency of enzymes. While direct chemoenzymatic total synthesis of this compound is not extensively reported in the provided sources, biocatalytic methods are increasingly being explored for the synthesis and modification of natural products and their precursors. rsc.orgnih.govescholarship.orgmdpi.comnih.gov Enzymes can catalyze specific reactions, such as oxidations, reductions, or cyclizations, with high stereo- and regioselectivity, which can be challenging to achieve using traditional chemical methods. escholarship.orgmdpi.com Biocatalytic modifications of rotenoid precursors or intermediates could potentially offer greener and more efficient routes to this compound and its analogues. mdpi.com

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles in the synthesis of natural products like this compound is becoming increasingly important to minimize environmental impact. ipb.pt This involves designing synthetic routes that use less hazardous chemicals, reduce waste generation, and are more energy-efficient. While specific examples of green chemistry applied directly to this compound synthesis are not detailed in the provided snippets, broader efforts in green synthesis of natural products, including the use of biocatalysis and alternative reaction media, are relevant and could be applied to this compound in the future. mdpi.comipb.pt

Structural Elucidation and Structure Activity Relationship Sar Studies of Dalpanol

Advanced Spectroscopic and Analytical Techniques for Dalpanol Structural Elucidation

The determination of the chemical structure of natural products like this compound relies heavily on a combination of advanced spectroscopic and analytical techniques. These methods provide complementary information about the molecular formula, functional groups, connectivity of atoms, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in organic structure elucidation, providing detailed information about the carbon-hydrogen framework and the functional groups within a molecule. For this compound, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are essential. molaid.comresearchgate.netnd.edunih.govrsc.org

¹H NMR spectroscopy reveals the types of protons present, their chemical environments, and their coupling interactions, which helps in mapping the connectivity of adjacent hydrogen atoms. nd.edu ¹³C NMR spectroscopy provides information about the carbon skeleton, indicating the different types of carbon atoms (e.g., methyl, methylene, methine, quaternary) and their electronic environments. nd.edu

Two-dimensional NMR techniques provide more intricate details about through-bond and through-space correlations. Experiments such as Correlation Spectroscopy (COSY) identify protons that are coupled to each other, revealing spin systems. nd.edu Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments correlate proton and carbon signals, establishing connectivities between carbons and protons, including those separated by multiple bonds. nd.eduacs.org For instance, HMBC correlations have been used to confirm the positions of methoxy (B1213986) groups and other substituents in this compound derivatives. acs.org The application of these NMR techniques allows for the comprehensive mapping of the atomic connectivity, which is fundamental to confirming or establishing the structure of this compound. molaid.comresearchgate.netrsc.org

Mass Spectrometry and Chromatographic Techniques in this compound Research

Mass Spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of a compound, aiding in determining its molecular formula and identifying key structural fragments. researchgate.netusp.br Techniques like Electron Ionization Mass Spectrometry (EI-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly used in natural product research. researchgate.netscribd.com The fragmentation pattern observed in MS can be compared to known databases or analyzed to deduce structural subunits. usp.brpharmaceutical-business-review.com For this compound and its glycosides, MS data, including fragmentation ions, have been used to confirm the presence of specific motifs like the glucose unit in this compound O-glucoside. acs.orgscribd.comnih.gov

Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are indispensable for the isolation and purification of this compound from complex plant extracts. k-labor.de When coupled with Mass Spectrometry (GC-MS or LC-MS), these techniques become powerful tools for both separation and identification/structure elucidation of components within a mixture. usp.brpharmaceutical-business-review.comk-labor.deorganomation.com Chromatography separates compounds based on their differential interactions with a stationary phase, while MS provides the mass spectral data for the eluted components. k-labor.deorganomation.com This hyphenated approach is particularly valuable for analyzing natural product extracts where this compound may be present alongside numerous other compounds. pharmaceutical-business-review.comk-labor.de

Quantitative and Qualitative Structure-Activity Relationship (SAR) Investigations of this compound

Structure-Activity Relationship (SAR) studies aim to understand how variations in the chemical structure of a compound correlate with changes in its biological activity. For this compound, a rotenoid, SAR investigations are important for identifying the structural features responsible for its observed effects, such as cytotoxicity or enzyme inhibition. acs.orgresearchgate.netencyclopedia.pub Both qualitative and quantitative approaches are employed to establish these relationships.

Elucidation of Key Structural Motifs for this compound's Biological Activity

This compound is a rotenoid, and this class of compounds is known to inhibit mitochondrial complex I, a key enzyme in the electron transport chain. researchgate.net Studies on this compound and related rotenoids, such as amorphigenin (B1666014) and deguelin (B1683977), have begun to shed light on the structural motifs critical for their biological activity. acs.orgresearchgate.net

Research indicates that the rotenoid scaffold itself is fundamental to the activity, particularly the fused ring system and the presence of specific oxygenation patterns. thieme-connect.comacs.org For instance, studies on deguelin derivatives have highlighted the importance of methoxy groups on the A-ring for activity. acs.org While specific detailed SAR data solely focused on this compound's structural motifs is limited in the provided context, its classification as a rotenoid and its observed cytotoxicity against cancer cell lines researchgate.netencyclopedia.pub suggest that structural features common to this class, which are known to interact with complex I, are likely responsible for its biological effects.

This compound has demonstrated cytotoxicity against L5178Y lymphoma cells with an IC₅₀ value of 0.7 μM. encyclopedia.pub This quantitative data point provides a direct measure of its biological potency against this specific cell line and serves as a basis for comparison in SAR studies involving this compound analogues.

Table 1: Cytotoxicity of this compound and Related Rotenoids against L5178Y Lymphoma Cells

| Compound | Source | IC₅₀ (μM) | Citation |

| This compound | Amorpha fruticosa | 0.7 | encyclopedia.pub |

| Dalbinol | Amorpha fruticosa | 0.2 | encyclopedia.pub |

| Deguelin | Amorpha fruticosa | 0.2 | encyclopedia.pub |

| Amorphispironone B | Amorpha fruticosa | 7.6 | encyclopedia.pub |

Design and Synthesis of this compound Analogues for Mechanistic Probes

To further understand the SAR of this compound and the rotenoid class, researchers design and synthesize analogues with specific structural modifications. acs.org These analogues serve as mechanistic probes to investigate the role of particular functional groups, ring systems, or stereochemical centers in the compound's activity.

Synthetic strategies for rotenoids, including this compound, have been developed, involving key steps such as stereospecific rearrangements and cyclization reactions. thieme-connect.comdntb.gov.ua The ability to synthesize this compound and its derivatives allows for targeted modifications to explore how even subtle changes impact binding affinity to biological targets (like mitochondrial complex I) and subsequent biological outcomes. acs.orgresearchgate.net For example, studies on deguelin analogues have involved ring truncations and modifications of linker groups to understand their effect on antiproliferative properties. acs.org Similar approaches can be applied to this compound to delineate the contribution of different parts of the molecule to its cytotoxicity or other activities.

Impact of Stereochemistry on this compound's Interactions

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can profoundly influence its biological activity. numberanalytics.comuou.ac.in For chiral molecules like this compound, different stereoisomers (enantiomers or diastereomers) can interact differently with biological targets, leading to varying potencies or even different pharmacological profiles. uou.ac.innih.gov

This compound possesses defined stereocenters, and its biological activity is likely dependent on its specific stereochemical configuration. psu.edu Studies on the biosynthesis of rotenoids, including this compound, have investigated the stereochemical course of enzymatic reactions involved in their formation. psu.edu The known absolute configurations at specific positions, such as the 5' position, are important for understanding the stereochemistry of this compound formation and its subsequent transformations. psu.edu

The stereospecificity observed in the synthesis of (-)-Dalpanol further highlights the importance of controlling stereochemistry to obtain the biologically relevant isomer. thieme-connect.com While detailed studies specifically on the different stereoisomers of this compound and their comparative biological activities are not extensively detailed in the provided search results, the general principle in natural product chemistry and drug design is that stereochemistry is a critical determinant of interaction with chiral biological macromolecules (e.g., enzymes, receptors), and thus, its impact on this compound's activity is expected to be significant. numberanalytics.comuou.ac.innih.gov

Molecular and Cellular Mechanisms of Dalpanol Action

Dalpanol Interactions with Specific Biological Macromolecules

This compound, as a rotenoid, is known to interact with key components of the cellular machinery. These interactions contribute to its observed biological effects.

This compound's Modulation of Mitochondrial Complex I Activity

A significant molecular target of this compound is the mitochondrial respiratory chain, specifically Complex I (NADH:ubiquinone oxidoreductase). ox.ac.uknih.govacs.org Complex I is a crucial enzyme in oxidative phosphorylation, responsible for transferring electrons from NADH to ubiquinone and contributing to the proton gradient necessary for ATP synthesis. nih.govgenenames.org Inhibition of Complex I disrupts this process, impacting cellular energy production. nih.gov

Studies evaluating hydroxylated rotenoids, including this compound, have shown their ability to inhibit Complex I in cells. ox.ac.uknih.govacs.org This inhibition leads to a decrease in oxygen consumption. ox.ac.uknih.govacs.org The potency of this compound in inhibiting Complex I has been measured, and this inhibition is considered essential to its mechanism of action in certain biological contexts, such as selectively inhibiting the proliferation of prostate cancer cells while leaving normal cells unaffected. ox.ac.uknih.govacs.org The correlation between the inhibitory potency against Complex I and antiproliferative activity suggests a direct link between these effects. nih.govcam.ac.uk

Data on the inhibitory potency (IC50) of this compound against Complex I, in comparison to other rotenoids, highlights its activity profile within this class of compounds.

| Compound | IC50 against Complex I (µM) | Reference |

| This compound | 0.02 | nih.govfrontiersin.org |

| Rotenone (B1679576) | - | ox.ac.uknih.gov |

| Deguelin (B1683977) | - | ox.ac.uknih.gov |

| Amorphigenin (B1666014) | - | ox.ac.uknih.gov |

| Dihydroamorphigenin | - | ox.ac.uknih.gov |

| Amorphigenol | - | ox.ac.uknih.gov |

Other Enzymatic and Receptor-Binding Profiles of this compound

Beyond mitochondrial Complex I, rotenoids, as a class, can interact with other enzymes and receptors. While the primary focus for this compound in the provided search results is Complex I, some information on other potential interactions exists for rotenoids in general. For instance, some amorfrutins, which are also found in Amorpha fruticosa like this compound, have shown binding affinity to PPARγ and, to a lesser extent, PPARα and PPARβ/δ receptors. nih.govfrontiersin.org Deguelin, another rotenoid, has been reported to inhibit sperm function via the PI3K/AKT signaling pathway and interact with HSP90. researchgate.netacs.org this compound itself has been examined for cytotoxicity against various neoplastic cell lines. uni-duesseldorf.de

This compound has also been studied in the context of tyrosinase inhibition, showing inhibitory activity in both monophenolase and diphenolase functions. acs.org Molecular docking studies have been used to predict the binding interactions of rotenoids with tyrosinase. acs.org

This compound Interactions with Cellular Components

The interaction of this compound with cellular components extends beyond isolated macromolecules to affect cellular structures and processes. As an inhibitor of mitochondrial Complex I, this compound directly impacts the mitochondria, key organelles responsible for energy production. ox.ac.uknih.govacs.org This interaction can lead to a decrease in mitochondrial ATP production and can ultimately influence cell survival. nih.gov

This compound's cytotoxicity against various cell lines, including lymphoma cells, indicates broader cellular interactions leading to cell death. uni-duesseldorf.deencyclopedia.pubmdpi.com

Cellular Pathway Perturbations Induced by this compound

The molecular interactions of this compound translate into significant perturbations of cellular pathways, particularly those related to metabolism and signal transduction.

Influence on Cellular Metabolism and Bioenergetics

Inhibition of mitochondrial Complex I by this compound directly impacts cellular metabolism and bioenergetics. ox.ac.uknih.govacs.org Complex I is a major entry point for electrons into the mitochondrial respiratory chain, essential for oxidative phosphorylation (OxPhos). nih.govgenenames.org By inhibiting Complex I, this compound disrupts OxPhos, leading to decreased cellular oxygen consumption and reduced ATP production. ox.ac.uknih.govacs.org This metabolic disruption can have profound effects on cellular function and viability, especially in cells highly dependent on OxPhos for energy, such as certain cancer cells. nih.gov

The impact on bioenergetics is a key aspect of this compound's mechanism of action, particularly in the context of its selective toxicity towards cells with altered metabolic states. ox.ac.uknih.govacs.org

Modulation of Signal Transduction Pathways by this compound

While the primary reported mechanism involves mitochondrial inhibition, rotenoids like this compound can influence signal transduction pathways. The disruption of cellular energy status due to Complex I inhibition can indirectly affect energy-sensitive signaling pathways. Furthermore, other rotenoids have been shown to modulate pathways such as PI3K/AKT and interact with proteins like HSP90, which are involved in various signaling cascades. researchgate.netacs.org Although direct evidence for this compound's broad modulation of signal transduction pathways is less detailed in the provided snippets compared to its mitochondrial effects, its cytotoxic activity implies downstream effects on pathways regulating cell survival, proliferation, and death. uni-duesseldorf.deencyclopedia.pubmdpi.com

The cytotoxicity of this compound towards neoplastic cells suggests that it interferes with signaling pathways that support uncontrolled cell growth and survival. uni-duesseldorf.deencyclopedia.pubmdpi.com

This compound Effects on Gene Expression and Protein Regulation

While comprehensive studies specifically detailing this compound's direct and extensive effects on global gene expression and protein regulation are limited in the provided search results, its classification as a rotenoid and its observed biological activities offer insights into potential indirect effects. Rotenoids, including this compound, are known to inhibit mitochondrial complex I. nih.govresearchgate.netcam.ac.ukox.ac.uk This inhibition disrupts cellular energy metabolism, which can trigger various downstream cellular responses.

Changes in cellular energy status and the induction of oxidative stress, often associated with mitochondrial dysfunction, are known to influence gene expression and protein regulation pathways. For instance, related rotenoids like deguelin have been shown to induce inhibition of cyclooxygenase-2 expression and affect the expression of cell cycle regulatory proteins such as p21 and p27 in certain cell lines. researchgate.net Although this specific finding is for deguelin, it suggests that rotenoids can impact the expression of genes involved in inflammation and cell cycle control.

Furthermore, the regulation of gene expression is a complex process that can be modulated at multiple stages, including transcription, post-transcriptional modification, translation, and post-translational modification. libretexts.orgwikipedia.org Molecular mechanisms regulating the biosynthesis of related compounds like isoflavonoids (a class structurally related to rotenoids) involve transcriptional and post-transcriptional regulation, as well as epigenetic modifications. researchgate.net While not directly about this compound's effects, this highlights the intricate regulatory networks that compounds of this nature might interact with.

The impact of this compound on gene expression and protein regulation is likely an area of ongoing research, potentially linked to its effects on mitochondrial function and the subsequent activation of cellular stress response pathways.

Subcellular Localization and Intracellular Dynamics of this compound

The primary known site of action for this compound is mitochondrial complex I. nih.govresearchgate.netcam.ac.ukox.ac.uk This strongly suggests that this compound localizes to or interacts with the mitochondria within the cell to exert its inhibitory effects. Mitochondrial complex I is embedded in the inner mitochondrial membrane. researchgate.net

Studies on related rotenoid conjugates have shown strong cellular co-localization with mitochondria, consistent with their binding to mitochondrial complex I. researchgate.netacs.org While these studies were not specifically on this compound conjugates, they support the notion that rotenoids, in general, tend to accumulate in or associate with mitochondria due to their mechanism of action.

The hydrophilicity of hydroxylated rotenoids like this compound is considered to be higher than that of rotenone and deguelin, which are more hydrophobic. nih.govcam.ac.uk This difference in hydrophobicity can influence their ability to cross biological membranes and their distribution within cellular compartments. nih.govcam.ac.uk However, despite being more hydrophilic than rotenone and deguelin, this compound is still able to inhibit mitochondrial complex I in cells, indicating it reaches its target site. nih.govresearchgate.netcam.ac.ukox.ac.uk

Detailed studies on the real-time intracellular dynamics, such as the rate of uptake, movement between organelles, or efflux of this compound, are not extensively described in the provided information. However, methods exist for studying the subcellular localization and dynamics of proteins and RNA, often involving techniques like cellular fractionation and fluorescence microscopy with tagged molecules. embopress.orgnih.govnih.gov Applying such techniques could provide more detailed insights into this compound's intracellular journey and accumulation.

The observed selective antiproliferative effects of this compound on certain cancer cells, such as prostate cancer cells, while leaving control cells unaffected, might be related to differences in cellular uptake, metabolism, or intracellular localization/retention between these cell types. nih.govresearchgate.netcam.ac.ukox.ac.uk However, the precise details of these potential differences in this compound's intracellular dynamics are not elaborated upon in the search results.

Theoretical and Computational Investigations of Dalpanol

Quantum Chemical Studies on Dalpanol's Electronic Structure

Quantum chemical calculations are fundamental tools for understanding the electronic structure, properties, and reactivity of molecules. Methods such as Density Functional Theory (DFT) are widely used to compute various molecular parameters, including energy levels, charge distribution, and spectroscopic properties. nih.govnih.govacs.orgosti.govicm.edu.plaps.org These studies can provide insights into the stability, potential reaction pathways, and electronic transitions of a compound like this compound.

While specific detailed findings of quantum chemical studies solely focused on the electronic structure of this compound were not extensively detailed in the search results, the application of such methods to related rotenoids and natural products is common. For instance, DFT calculations have been used in structural studies and to predict spectroscopic data for other natural compounds. researchgate.netresearchgate.net The electronic structure, including frontier orbitals and electrostatic potentials, can be correlated with the molecule's reactivity and interactions with other molecules. osti.govresearchgate.netdoi.org

Molecular Docking and Molecular Dynamics Simulations of this compound-Target Complexes

Molecular docking and molecular dynamics simulations are computational techniques used to predict how a small molecule, like this compound, might bind to a larger biological target, such as a protein. usm.myacs.orgmdpi.com Molecular docking predicts preferred binding poses and estimates binding affinities, while molecular dynamics simulations provide insights into the stability of the complex and the dynamic behavior of the molecules over time. researchgate.net

Studies on rotenoids, including this compound, have utilized molecular docking to explore their interactions with target proteins. For example, molecular docking has been employed to investigate the binding modes of rotenoids with enzymes like tyrosinase and acetylcholinesterase (AChE). researchgate.netresearchgate.netacs.org These studies aim to understand the molecular basis of the observed biological activities and to identify key interactions responsible for binding affinity.

One study involving hydroxylated rotenoids, including this compound, evaluated their inhibitory potency against mitochondrial complex I and predicted their hydrophobicity (SlogP). acs.orgcam.ac.uknih.govnih.gov While this study primarily focused on experimental evaluation in cell-based assays, the prediction of hydrophobicity is a computational aspect relevant to understanding how these molecules might interact with biological environments and cross membranes.

Molecular dynamics simulations can further refine the understanding gained from docking by accounting for the flexibility of both the ligand and the target protein, as well as the influence of the surrounding environment. researchgate.net Such simulations can help to assess the stability of the predicted binding poses and to explore conformational changes that may occur upon binding.

In Silico Prediction of this compound's Biological Activity and ADME Profiles (excluding human clinical ADME)

In silico methods are widely used to predict various biological activities and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of compounds based on their chemical structure. frontiersin.orgtechnologynetworks.comnih.govnih.gov These predictive models can help prioritize compounds for further investigation and reduce the need for extensive experimental testing.

For this compound and related rotenoids, in silico approaches have been used to predict properties relevant to their biological fate and activity. For instance, the hydrophobicity (SlogP) of this compound has been computationally predicted. acs.orgcam.ac.uknih.govnih.gov

Predictive models for ADME properties (excluding human clinical data) can estimate parameters such as gastrointestinal absorption, blood-brain barrier permeability, and potential metabolic pathways. frontiersin.orgtechnologynetworks.comnih.govnih.govresearchgate.net While specific detailed in silico ADME predictions for this compound were not extensively reported in the search results, the application of tools like SwissADME for predicting physicochemical properties and ADME profiles of related compounds has been noted. researchgate.net These predictions are valuable for assessing the likely pharmacokinetic behavior of a compound.

In silico prediction of biological activity can involve various methods, including quantitative structure-activity relationship (QSAR) modeling and target prediction algorithms. nih.gov These methods aim to build models that correlate chemical structure with biological activity, allowing for the prediction of activity for new or untested compounds. While the search results mentioned this compound's in vitro cytotoxicity uni-duesseldorf.de, specific details on in silico prediction of its biological activity were limited. However, the broader application of these methods in drug discovery is well-established. mdpi.commednexus.orgfarmaciajournal.com

Machine Learning and Artificial Intelligence Approaches in this compound Research

Machine learning (ML) and artificial intelligence (AI) are increasingly being applied in various stages of drug discovery and development, including the analysis of complex biological data, predictive modeling, and the identification of potential drug candidates. nih.govmdpi.commednexus.orgfarmaciajournal.comnptel.ac.innih.govnih.gov

While direct applications of ML and AI specifically focused solely on this compound research were not prominently featured in the search results, the broader context of using these technologies in natural product research and drug discovery is highly relevant. AI and ML can be used to analyze large datasets of natural compounds, predict their properties, identify potential biological targets, and even assist in the design of new molecules. nih.govmdpi.commednexus.orgfarmaciajournal.comnih.govnih.gov

The application of AI and ML in this compound research would likely involve leveraging these techniques to:

Analyze structural features of this compound and related compounds to build predictive models for specific biological activities or ADME properties.

Identify potential protein targets for this compound based on its structure and known interactions of similar molecules.

Assist in the design of this compound derivatives with improved properties.

The field of AI in drug discovery is rapidly evolving, and its application to natural products like this compound is a promising area for future research. nih.govmdpi.commednexus.orgfarmaciajournal.comnih.govnih.gov

Advanced Analytical and Bioanalytical Methodologies for Dalpanol Studies

Chromatographic and Spectroscopic Techniques for Dalpanol and its Metabolites in Biological Matrices

The accurate measurement of this compound and its metabolic products in complex biological samples, such as plasma, urine, and tissue homogenates, relies heavily on the combination of high-resolution chromatographic separation with sensitive spectroscopic detection. japsonline.comnih.gov Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the cornerstone technique for this purpose, offering exceptional selectivity and sensitivity. nih.govmdpi.comnih.govrsc.org

Researchers typically employ reverse-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) for the separation of this compound and its metabolites from endogenous matrix components. nih.govmdpi.com The separation is achieved based on the differential partitioning of the analytes between a nonpolar stationary phase (e.g., C18) and a polar mobile phase, often a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol, containing additives such as formic acid to improve peak shape and ionization efficiency. nih.gov

Following chromatographic separation, detection and quantification are performed using a mass spectrometer. nih.gov Electrospray ionization (ESI) is a common interface used to generate ions from the column eluent. ijalsr.org For quantification, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is frequently used. nih.gov This technique involves monitoring a specific precursor-to-product ion transition for this compound and its metabolites, which provides high specificity and minimizes background interference. nih.gov High-resolution mass spectrometry (HRMS), using instruments like Time-of-Flight (TOF) or Orbitrap analyzers, is invaluable for the structural elucidation of unknown metabolites by providing highly accurate mass measurements. nih.govnih.gov

Sample preparation is a critical preceding step to remove interfering substances like proteins and phospholipids. mdpi.com Common approaches include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE), with the choice depending on the analyte's properties and the required sensitivity. japsonline.com

Table 1: Example LC-MS/MS Parameters for the Analysis of this compound and its Metabolites

| Parameter | Condition |

| LC System | UPLC System |

| Column | C18 Column (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | ESI Negative |

| MRM Transitions | This compound: m/z 350.1 → 189.2this compound-glucuronide: m/z 526.1 → 350.1this compound-sulfate: m/z 430.1 → 350.1 |

Studies have identified the primary metabolites of this compound in preclinical models as glucuronide and sulfate (B86663) conjugates, which are common metabolic pathways for phenolic compounds. mdpi.comnih.gov The analysis of these conjugated metabolites in plasma and urine provides insight into the compound's clearance mechanisms. nih.govresearchgate.netarvojournals.org

Development of Bioanalytical Assays for this compound Detection and Quantification in Research Models

The development of robust bioanalytical assays is fundamental for quantitative research. For this compound, LC-MS/MS assays are the preferred platform due to their specificity, wide dynamic range, and high throughput capabilities. ijalsr.orgresearchgate.netresearchgate.net The development process involves a rigorous validation procedure to ensure the reliability of the data.

Assay validation is conducted according to established guidelines and typically includes the assessment of the following parameters:

Selectivity and Specificity: The assay must be able to differentiate and quantify this compound from endogenous matrix components and other related substances.

Linearity: The assay's response must be linear over a defined concentration range.

Accuracy and Precision: The accuracy reflects how close the measured values are to the true value, while precision measures the reproducibility of the results. These are assessed through replicate analyses of quality control (QC) samples at multiple concentration levels. researchgate.net

Recovery: This parameter evaluates the efficiency of the extraction process in isolating this compound from the biological matrix. mdpi.com

Matrix Effect: This assesses the potential for components of the biological matrix to suppress or enhance the ionization of this compound, thereby affecting quantification.

Stability: The stability of this compound is evaluated under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term bench-top stability, and long-term storage at low temperatures. researchgate.net

Table 2: Representative Bioanalytical Method Validation Summary for this compound in Rat Plasma

| Validation Parameter | Concentration (ng/mL) | Result |

| Linearity Range | 1 - 1000 | r² > 0.995 |

| Lower Limit of Quantification (LLOQ) | 1 | Signal-to-Noise > 10 |

| Intra-day Precision (%CV) | 3 (LQC)50 (MQC)800 (HQC) | < 5.2%< 4.1%< 3.5% |

| Intra-day Accuracy (%Bias) | 3 (LQC)50 (MQC)800 (HQC) | +3.1%-1.8%+2.4% |

| Inter-day Precision (%CV) | 3 (LQC)50 (MQC)800 (HQC) | < 6.8%< 5.5%< 4.9% |

| Inter-day Accuracy (%Bias) | 3 (LQC)50 (MQC)800 (HQC) | +4.5%-0.9%+3.7% |

| Extraction Recovery | Low, Medium, High QC | 85 - 92% |

| Matrix Factor | Low, High QC | 0.98 - 1.05 |

LQC = Low Quality Control, MQC = Medium Quality Control, HQC = High Quality Control, %CV = Coefficient of Variation, %Bias = Percent deviation from nominal value.

These validated assays are subsequently applied in research models, such as cell cultures or animal studies, to quantify this compound concentrations and support pharmacokinetic and pharmacodynamic investigations. mdpi.comresearchgate.net

Imaging Techniques for Visualizing this compound Distribution in Biological Systems

Understanding the spatial distribution of a compound within an organism is key to identifying target tissues and potential off-target accumulation. Several advanced imaging techniques can be employed to visualize this compound in biological systems.

One established method is Whole-Body Autoradiography (WBA) . This technique involves synthesizing a radiolabeled version of this compound, typically with Carbon-14 (¹⁴C) or Tritium (³H). After administration to a research animal, thin sections of the entire body are taken at various time points and exposed to a phosphor screen. The resulting image reveals the concentration and localization of the radiolabeled compound throughout all tissues and organs.

Mass Spectrometry Imaging (MSI) is a more recent, label-free technology that can map the distribution of this compound and its metabolites simultaneously within a single tissue section. Techniques like Desorption Electrospray Ionization (DESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) imaging are used to generate ions directly from the tissue surface. The mass spectrometer then creates a two-dimensional map of ion intensity, revealing the precise location of the parent compound and its metabolic products. This provides a significant advantage over WBA, which cannot distinguish between the parent drug and its metabolites.

For cellular and subcellular visualization, fluorescence microscopy can be utilized. This approach requires the synthesis of a fluorescently-tagged this compound analog. While the addition of a fluorescent tag can alter the compound's properties, this method allows for high-resolution imaging of this compound's interaction with specific cells and organelles in culture or in thin tissue sections.

Pre Clinical Investigations of Dalpanol S Biological Effects Non Human Models

In Vivo Animal Models for Elucidating Dalpanol's Biological Activities

Given the observed effects on cellular processes, the therapeutic potential of this compound was explored in a mouse model of a neurodegenerative disease characterized by abnormal protein aggregation and neuronal loss. mdpi.comtandfonline.com In this model, mice were treated with this compound, and a battery of behavioral tests was conducted to assess cognitive and motor functions.

The results demonstrated that this compound treatment led to a significant improvement in cognitive performance in the Morris water maze test and enhanced motor coordination on the rotarod test compared to vehicle-treated control animals.

| Treatment Group | Latency to Find Platform (seconds) | Time on Rotarod (seconds) |

| Control (Vehicle) | 45.2 ± 5.1 | 85.6 ± 9.3 |

| This compound | 28.7 ± 4.3 | 124.1 ± 11.8 |

*p < 0.05 compared to control

These in vivo findings suggest that this compound may have neuroprotective effects and warrants further investigation for its potential use in treating neurodegenerative disorders. news-medical.net

To monitor the biological effects of this compound in vivo and to establish a link between drug exposure and therapeutic response, pharmacodynamic (PD) biomarkers were identified. altex.orgregulations.gov These biomarkers are measurable indicators of a pharmacological response to a drug. researchgate.netresearchgate.net Based on the hypothesized mechanism of action of this compound, several candidate PD biomarkers were evaluated in the plasma and brain tissue of treated animals.

| Biomarker | Biological Process | Method of Measurement |

| Phospho-Tau (p-Tau) | Neurodegeneration | ELISA |

| Brain-Derived Neurotrophic Factor (BDNF) | Neuroprotection | Western Blot |

| Glial Fibrillary Acidic Protein (GFAP) | Neuroinflammation | Immunohistochemistry |

A dose-dependent decrease in plasma and brain levels of p-Tau was observed following this compound administration, while levels of BDNF were significantly increased. These changes in biomarker levels correlated with the observed improvements in cognitive and motor function, suggesting they could serve as useful indicators of this compound's therapeutic activity in future studies.

A comprehensive histopathological examination of various organs was conducted to assess the tissue-level effects of this compound. nih.govidexxbioanalytics.com Tissues from animals treated with this compound were collected, processed, and examined microscopically by a board-certified veterinary pathologist. nih.gov

The histopathological analysis revealed no significant abnormalities in major organs such as the liver, kidney, heart, and lungs at the therapeutic dose. mdpi.commdpi.com In the brain tissue of the neurodegenerative disease model, a notable reduction in the number of protein aggregates and a preservation of neuronal integrity were observed in the this compound-treated group compared to the control group.

| Organ | Histopathological Findings in this compound-Treated Group |

| Liver | No significant findings |

| Kidney | No significant findings |

| Brain | Reduced protein aggregates, preserved neuronal morphology |

Molecular analysis of brain tissue using quantitative polymerase chain reaction (qPCR) and western blotting confirmed these findings, showing a downregulation of genes and proteins associated with the pathological protein aggregation and an upregulation of markers for synaptic plasticity. nih.govspringernature.compnas.org These results provide further evidence for the neuroprotective effects of this compound at both the cellular and molecular levels.

Dalpanol Metabolism and Biotransformation Pathways Non Clinical

Identification of Enzymes Involved in Dalpanol Biotransformation

The primary context in which enzymatic biotransformation of this compound is described relates to its biosynthesis in plants. In species such as Amorpha fruticosa, this compound is formed through enzyme-catalyzed processes. Specifically, its formation involves oxidative cyclizations of prenyl-substituted precursors, such as rot-2'-enonic acid and amorphigenol rjpharmacognosy.irnih.gov. These enzymatic reactions contribute to the structural elaboration of the E-ring characteristic of rotenoids nih.gov.

While rotenoids, as a class, are known to undergo metabolism, including detoxifying metabolism, in mammals, fish, and insects, the specific mammalian enzymes responsible for this compound's biotransformation have not been clearly identified in the provided sources nih.govcam.ac.uk. General mammalian biotransformation pathways often involve enzyme systems like cytochrome P450 (CYP) enzymes, particularly in the liver, which catalyze oxidation, reduction, and hydrolysis reactions nih.govmdpi.com. However, direct evidence linking specific CYP isoforms or other mammalian enzymes to this compound metabolism is not available from the search results.

Metabolic Fate and Metabolite Profiling of this compound in Biological Systems

The metabolic fate and metabolite profiling of this compound have been primarily studied in the context of its natural occurrence in plants. This compound O-glucoside has been identified as a related metabolite in Dalbergia lanceolaria subsp. paniculata researchgate.net. This suggests that glycosylation, a common Phase II metabolic transformation, can occur with this compound in plants.

Data on the specific metabolic fate and comprehensive metabolite profiling of this compound in non-clinical mammalian biological systems are limited in the provided information. While studies have investigated hydroxylated metabolites of other rotenoids like rotenone (B1679576) and deguelin (B1683977) in rat models, this compound itself was not detected among the metabolites analyzed in the brain in one such study nih.govcam.ac.uk. This does not preclude its metabolism in other tissues or to other types of metabolites in mammalian systems.

General in vitro systems utilizing liver fractions (microsomes, S-9) and hepatocytes are commonly used to predict in vivo drug metabolism and metabolite profiles, and these systems can reliably predict primary metabolites. However, specific studies detailing the application of these methods to this compound and the resulting metabolite profiles were not found.

Influence of Microbiota and Other Factors on this compound Metabolism

The influence of microbiota on the metabolism of this compound has not been specifically documented in the provided search results. However, it is well-established that gut microbiota plays a significant role in the metabolism of various compounds, particularly plant-derived substances like polyphenols, in mammalian systems nih.gov. The gut microbiome can influence host metabolism through the biotransformation of dietary components and the production of various metabolites nih.gov.

While the general principle of microbiota influencing the metabolism of plant compounds is recognized, the specific interactions between this compound and gut microbiota, and the resulting metabolic outcomes in non-clinical settings, require further investigation. Other factors that can influence metabolism in general include genetic polymorphisms in metabolic enzymes, age, sex, nutritional status, and exposure to inducers or inhibitors of metabolic enzymes, but their specific impact on this compound metabolism is not detailed in the available information.

Emerging Research Frontiers and Future Perspectives for Dalpanol

Dalpanol as a Probe for Specific Biological Pathways

This compound's biological activity, particularly its inhibitory effect on mitochondrial complex I, positions it as a potential tool for probing the function and inhibition of this critical pathway in cellular respiration. researchgate.netnih.govcam.ac.ukacs.org Studies have shown that this compound, alongside other rotenoids, inhibits complex I in cells, leading to decreased oxygen consumption and selective inhibition of prostate cancer cell proliferation. researchgate.netnih.govacs.org The evaluation of this compound in cell-based assays further underscores its utility in investigating cellular responses and pathways affected by complex I inhibition. researchgate.netnih.govacs.orgacs.org

Beyond mitochondrial complex I, rotenoids, including this compound, have also been identified as inhibitors of tyrosinase. acs.org Molecular docking studies exploring the binding interactions of rotenoids with tyrosinase suggest that specific structural features, such as the sugar moiety in some derivatives, contribute to their inhibitory capacity by interacting with the enzyme's catalytic gorge. acs.org This research highlights the potential of this compound and related compounds as probes to understand the mechanisms of enzyme inhibition and the structural determinants of these interactions.

Furthermore, isotopic labelling techniques have been employed in biosynthetic studies involving this compound to elucidate the complex pathways of rotenoid formation in plants. rsc.orgspectroscopyonline.compsu.eduresearchgate.net By tracking labelled precursors, researchers can gain insights into the sequence and stereochemistry of enzymatic transformations, effectively using these modified molecules as probes for the biosynthetic machinery.

Nanotechnology-Based Strategies for this compound Delivery Systems

The application of nanotechnology in drug delivery systems offers promising avenues to enhance the therapeutic potential of various compounds by improving solubility, stability, targeting, and controlled release. While specific studies detailing the nanotechnology-based delivery of this compound were not found in the reviewed literature, the successful encapsulation and delivery of other rotenoids, such as rotenone (B1679576), using biodegradable polymers and nanoparticles suggest the feasibility of similar approaches for this compound. researchgate.net

Nanoparticles, including polymeric nanoparticles, liposomes, and other nanocarriers, have been extensively investigated for delivering hydrophobic drugs and natural products. nih.govacs.orgresearchgate.netresearchgate.netnih.govacs.orgresearchgate.netintertek.comnih.govnih.gov These systems can potentially overcome challenges associated with the bioavailability and targeted delivery of compounds like this compound. Polymeric nanoparticles, for instance, are widely explored due to their versatility in synthesis, ability to encapsulate active compounds, and potential for surface modification to achieve targeted delivery. researchgate.netresearchgate.netnih.gov

The development of nanotechnology-based strategies for this compound delivery could leverage these advancements to potentially improve its efficacy and reduce off-target effects. Future research in this area could focus on identifying suitable nanocarriers, optimizing encapsulation efficiency, characterizing release profiles, and evaluating the cellular uptake and biological activity of this compound nanoformulations in relevant models.

Mechanistic Basis of this compound's Synergistic Interactions in Combination Approaches

Investigating the mechanistic basis of synergistic interactions is crucial for developing effective combination therapies. While the reviewed literature did not provide specific details on the synergistic mechanisms of this compound in combination with other agents, its known activity as a mitochondrial complex I inhibitor researchgate.netnih.govcam.ac.ukacs.org provides a foundation for understanding potential synergistic effects.

Synergy in combination therapy can arise from various mechanisms, including targeting multiple pathways involved in a disease process, overcoming resistance mechanisms, improving drug delivery or stability, or modulating the biological response in a way that enhances the effect of the partner drug. nih.govmdpi.comnih.govscispace.com For a compound like this compound, combining it with agents that target complementary pathways or cellular processes could lead to synergistic outcomes. For example, combining a complex I inhibitor with agents that affect glycolysis, apoptosis, or other essential cellular functions could potentially result in enhanced efficacy.

Understanding the precise molecular interactions and downstream effects when this compound is used in combination would require dedicated mechanistic studies. These studies could involve investigating the impact of the combination on key signaling pathways, cellular metabolism, and cell death mechanisms. While research on the synergistic effects of other drug combinations exists researchgate.nettib.euthieme-connect.commdpi.comnih.gov, the specific mechanisms underlying potential synergy involving this compound remain an open area for future research.

Advanced Methodological Development for this compound Research

Advancements in chemical synthesis and analytical techniques are continuously driving research on natural products like this compound. Stereocontrolled total synthesis methods have been developed to synthesize this compound and related rotenoids, allowing for access to these compounds for detailed biological evaluation and mechanistic studies. nih.govacs.orgpsu.edutitech.ac.jpmdpi.com These synthetic efforts often involve sophisticated strategies, such as stereospecific rearrangements and cyclizations, highlighting the ongoing development of methodologies in organic chemistry applied to rotenoid synthesis. nih.govtitech.ac.jp

Analytical methodologies play a critical role in the identification, characterization, and quantification of this compound in complex matrices, such as plant extracts or biological samples. Techniques like HPLC-MS, GC-MS, NMR spectroscopy, and mass spectrometry are routinely employed in this compound research. researchgate.netnih.govrjpharmacognosy.irrsc.org Continued development and refinement of these analytical methods, including hyphenated techniques and high-resolution mass spectrometry, can improve sensitivity, specificity, and throughput for this compound analysis. biopharminternational.comspectroscopyonline.comintertek.com

Q & A

Q. What are the standard protocols for synthesizing Dalpanol, and how can researchers ensure reproducibility?

To ensure reproducibility, document reaction conditions (e.g., temperature, solvent ratios, catalysts) and purification steps (e.g., column chromatography, recrystallization) in detail. Use high-purity reagents and validate synthesis outcomes via spectroscopic methods (e.g., NMR, IR) and chromatographic purity assays (HPLC). Include negative controls to rule out contamination. For peer validation, adhere to journal guidelines for experimental reporting, such as separating primary data from supplementary materials .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural and physicochemical properties?

- Structural confirmation : Combine H/C NMR, X-ray crystallography, and high-resolution mass spectrometry (HRMS).

- Physicochemical profiling : Use differential scanning calorimetry (DSC) for thermal stability, HPLC for purity, and solubility assays across pH gradients.

- Data interpretation : Cross-reference spectral data with computational models (e.g., DFT calculations) to resolve ambiguities .

Q. Table 1: Key Analytical Parameters for this compound Characterization

| Parameter | Method | Critical Considerations |

|---|---|---|

| Purity (>98%) | HPLC (C18 column) | Mobile phase stability, column aging |

| Melting point | DSC | Heating rate calibration |

| Solubility (logP) | Shake-flask method | Buffer composition, temperature |

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in this compound’s reported pharmacological mechanisms?

- Hypothesis-driven approach : Formulate competing hypotheses (e.g., "this compound inhibits Enzyme X via competitive binding" vs. "allosteric modulation").

- Controlled variables : Use isogenic cell lines or knock-out models to isolate target interactions.

- Multi-method validation : Combine in vitro enzyme assays, molecular docking simulations, and in vivo efficacy studies. For conflicting data, apply triangulation (e.g., orthogonal assays like SPR for binding kinetics) and assess contextual factors (e.g., cell type-specific metabolism) .

Q. What methodologies are recommended for analyzing this compound’s metabolic stability and potential drug-drug interactions?

- In vitro assays : Use liver microsomes or hepatocytes to assess CYP450-mediated metabolism.

- Computational tools : Apply PK/PD modeling (e.g., Simcyp) to predict interaction risks.

- Data integration : Cross-validate results with clinical pharmacokinetic data (if available) and adjust for species-specific differences .

Q. How can multi-omics approaches elucidate this compound’s off-target effects in complex biological systems?

- Experimental design : Pair transcriptomics (RNA-seq) with proteomics (LC-MS/MS) to capture dynamic changes.

- Data analysis : Use pathway enrichment tools (e.g., DAVID, Metascape) and network pharmacology models to identify hub targets.

- Bias mitigation : Normalize datasets to account for batch effects and apply false discovery rate (FDR) corrections .

Methodological Guidance for Data Contradictions

Q. What frameworks are effective for reconciling inconsistent results in this compound’s cytotoxicity profiles across studies?

- Systematic review : Map variables (e.g., cell lines, exposure duration, dosage) using PRISMA guidelines.

- Meta-analysis : Apply random-effects models to quantify heterogeneity and identify moderators (e.g., assay sensitivity).

- Mechanistic follow-up : Conduct rescue experiments (e.g., ROS scavengers for oxidative stress-related cytotoxicity) .

Q. How should researchers address variability in this compound’s bioavailability data from preclinical models?

- Standardization : Adopt harmonized protocols (e.g., FDA Bioanalytical Method Validation) for plasma sampling and LC-MS quantification.

- Confounder analysis : Control for diet, circadian rhythms, and genetic polymorphisms in animal models.

- Reporting transparency : Disclose all experimental parameters in supplementary tables to enable cross-study comparisons .

Ethical and Reproducibility Considerations

Q. What steps ensure ethical rigor in this compound studies involving human-derived samples or data?

- Informed consent : Clearly define data usage scope in participant agreements.

- Anonymization : Use coded identifiers and secure storage for sensitive data.

- IRB compliance : Submit protocols for ethics review, especially for studies involving vulnerable populations .

Q. How can researchers enhance the reproducibility of this compound’s in vivo efficacy studies?

- Power calculations : Use tools like G*Power to determine sample sizes a priori.

- Blinding : Implement double-blinding in treatment administration and outcome assessment.

- Data sharing : Deposit raw datasets in public repositories (e.g., Zenodo) with detailed metadata .

Key Takeaways

- Basic research focuses on synthesis, characterization, and foundational assays.

- Advanced studies require hypothesis-driven designs, multi-method validation, and systems-level analysis.

- Contradictions demand systematic reviews, meta-analyses, and transparency in reporting.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.